Frovatriptan Succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Frovatriptan succinate anhydrous is a selective 5-HT1B/1D receptor agonist medication belonging to the triptan class. It is primarily used for the acute treatment of migraine headaches []. However, there is growing scientific research into its potential applications beyond migraine treatment. Here's a breakdown of some ongoing areas of exploration:

Chronic Pain Management

Studies are investigating the efficacy of Frovatriptan succinate anhydrous in managing chronic pain conditions like chronic tension-type headaches and neuropathic pain. The rationale behind this research lies in the triptan's ability to modulate serotonin signaling pathways, which are believed to play a role in pain perception [, ].

Post-Operative Pain Relief

Research suggests that Frovatriptan succinate anhydrous might be beneficial in reducing post-operative pain, particularly after surgeries involving head and neck regions. Its potential to alleviate pain and inflammation associated with these procedures is being explored in clinical trials [].

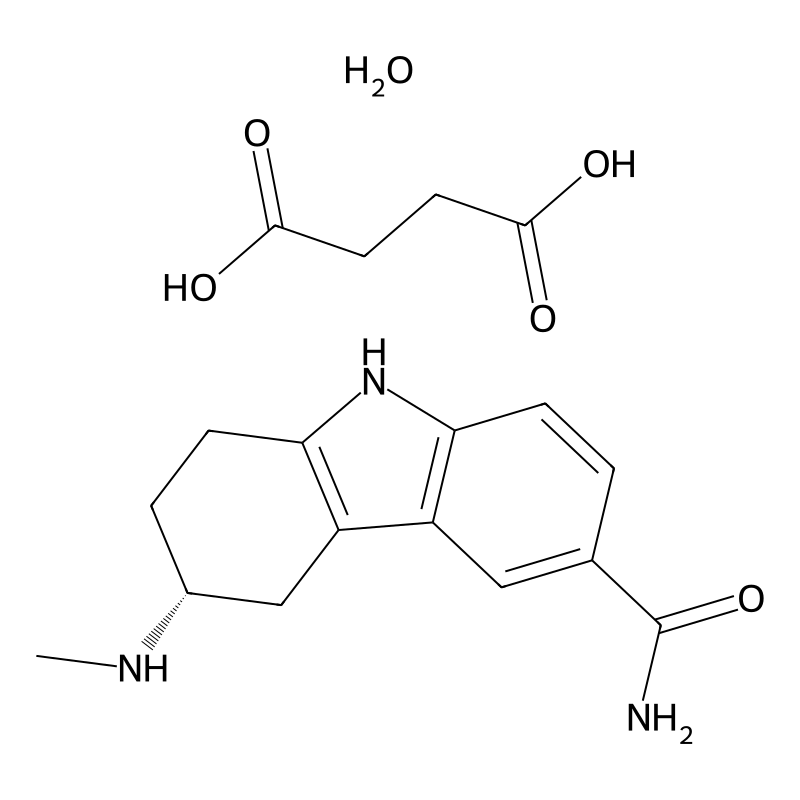

Frovatriptan succinate is a pharmaceutical compound primarily used for the treatment of migraine headaches, particularly those associated with menstruation. It is classified as a selective agonist of the 5-hydroxytryptamine (serotonin) receptor subtypes 1B and 1D. The chemical structure of frovatriptan succinate is designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, with an empirical formula of C₁₄H₁₇N₃O · C₄H₆O₄ · H₂O and a molecular weight of approximately 379.4 g/mol. This compound appears as a white to off-white powder that is soluble in water .

- Toxicity: Frovatriptan succinate anhydrous can cause side effects such as nausea, dizziness, and drowsiness []. In rare cases, more serious side effects like chest pain, heart attack, or stroke can occur [].

- Flammability: No data available on the flammability of frovatriptan succinate anhydrous.

- Reactivity: No data available on the specific reactivity of frovatriptan succinate anhydrous. However, as a salt, it may react with strong acids or bases.

Frovatriptan succinate exhibits significant biological activity as an agonist at the 5-HT1B and 5-HT1D receptors. This activity results in vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. The compound has a long half-life of approximately 26 hours, allowing for sustained therapeutic effects in migraine management . Its pharmacokinetics are consistent across different populations, including migraine sufferers and healthy individuals .

Frovatriptan succinate can be synthesized through several methods involving the condensation of specific precursors to form the tetrahydrocarbazole structure. The synthesis typically includes:

- Formation of Tetrahydrocarbazole: Starting from appropriate aromatic compounds, the tetrahydrocarbazole framework is constructed via cyclization reactions.

- Amidation: The introduction of the carboxamide functional group occurs through reaction with carboxylic acids or derivatives.

- Salt Formation: Finally, the succinate salt is formed by reacting frovatriptan base with succinic acid under controlled conditions.

The detailed synthetic pathways may vary based on specific laboratory conditions and desired yields .

Frovatriptan succinate is primarily used in clinical settings for:

- Migraine Treatment: Effective in treating acute migraine attacks.

- Menstrual Migraine Management: Particularly beneficial for women experiencing migraines linked to their menstrual cycle.

- Research: Investigated for potential applications in other types of headache disorders due to its mechanism of action on serotonin receptors .

Frovatriptan succinate has been studied for its interactions with various medications:

- Ergotamine and Other Triptans: Co-administration within 24 hours can lead to additive vasospastic effects and is contraindicated.

- Serotonergic Drugs: Concurrent use with selective serotonin reuptake inhibitors or other serotonergic agents may increase the risk of serotonin syndrome, characterized by symptoms such as agitation and autonomic instability .

- Metabolic Interactions: The metabolism of frovatriptan can be affected by substances that inhibit or induce cytochrome P450 enzymes, altering its efficacy and safety profile .

Frovatriptan succinate belongs to a class of medications known as triptans, which are commonly used to treat migraines. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sumatriptan | Agonist at 5-HT1B/1D receptors | First triptan developed; rapid onset |

| Rizatriptan | Agonist at 5-HT1B/1D receptors | Faster absorption; longer half-life |

| Zolmitriptan | Agonist at 5-HT1B/1D receptors | Available as a nasal spray |

| Naratriptan | Agonist at 5-HT1B/1D receptors | Longer half-life; slower onset |

Uniqueness of Frovatriptan Succinate

Frovatriptan's unique profile includes its longer half-life compared to many other triptans, making it suitable for patients who experience prolonged migraine attacks. Additionally, it has been specifically noted for its effectiveness in menstrual-related migraines, distinguishing it from other triptans that may not have this targeted application .

Frovatriptan succinate is a synthetic triptan derivative composed of frovatriptan (a carbazole-based molecule) and succinic acid in a 1:1 molar ratio. The molecular formula of the anhydrous form is C₁₈H₂₃N₃O₅, representing the combination of frovatriptan (C₁₄H₁₇N₃O) and succinic acid (C₄H₆O₄) . When crystallized as a monohydrate, the formula becomes C₁₈H₂₅N₃O₆, accounting for the additional water molecule .

The empirical composition by mass is:

- Carbon: 57.3%

- Hydrogen: 6.6%

- Nitrogen: 11.0%

- Oxygen: 25.1%

These values derive from the atomic weights of constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999) and the molecular formula .

IUPAC Naming Conventions

The systematic IUPAC name for frovatriptan succinate is:

(3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide butanedioate (1:1) .

This nomenclature reflects:

- The stereochemistry at the C3 position (R-configuration).

- The carbazole backbone with a tetrahydro modification.

- The succinate counterion (butanedioate) in a 1:1 stoichiometric ratio.

The frovatriptan base is named as a substituted carbazole derivative, while the succinate component follows standard acid-salt naming rules .

Synonyms and Related Compounds

Frovatriptan succinate is recognized by multiple synonyms across pharmacological and chemical databases:

| Synonym | Source Identifier |

|---|---|

| VML 251 | |

| SB-209509AX | |

| Frovatriptan succinate monohydrate | |

| (R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate |

Related compounds include:

- Frovatriptan base (C₁₄H₁₇N₃O): The active moiety without the succinate counterion .

- Sumatriptan succinate: A structural analog with a sulfonamide group instead of a carbazole ring .

Stereochemical Configuration

Frovatriptan succinate exhibits chirality at the C3 position of the carbazole ring, with the R-enantiomer being the pharmacologically active form. Key stereochemical features include:

- Absolute configuration: The methylamino group at C3 adopts an R-configuration, confirmed via X-ray crystallography and chiral resolution methods .

- Optical rotation: The compound displays a specific rotation of $$[α]_D^{20} = +38.5°$$ (c = 1.0 in water), consistent with its enantiomeric purity .

The synthesis of frovatriptan involves a Fischer indolization followed by chiral resolution using L-pyroglutamic acid to isolate the R-isomer . The succinate salt form enhances solubility without altering the stereochemical integrity .

Crystallographic Characteristics

Frovatriptan succinate exhibits complex crystallographic behavior with multiple solid-state forms. The compound crystallizes in various polymorphic and hydrated forms, each with distinct crystallographic properties and stability profiles [1] [2].

Polymorphism and Hydration States

Frovatriptan succinate demonstrates significant polymorphism, existing in four distinct crystalline forms: two hydrated forms (monohydrate and dihydrate) and two anhydrous forms (Form I and Form II) [1] [3]. The monohydrate represents the commercially administered form, while the dihydrate was discovered as a novel crystalline form through systematic crystallization studies [1].

The monohydrate form adopts a monoclinic crystal system with space group P 1 21 1, characterized by unit cell parameters of a = 10.6206 ± 0.0006 Å, b = 7.9939 ± 0.0005 Å, and c = 22.3916 ± 0.0013 Å, with β = 92.884 ± 0.001° [2]. The cell volume is 1898.64 ± 0.19 ų at 294 ± 2 K. The molecular formula of the monohydrate is C18H25N3O6 with a molecular weight of 379.4 Da [4] [2].

The dihydrate form exhibits different crystallographic parameters and represents a more stable crystal structure compared to the monohydrate [1]. Both hydrated forms can be obtained using the same solvent combination of acetone and water, with the concentration of water being the determining factor for selective crystallization [1] [3].

The anhydrous forms (Form I and Form II) are derived from their respective hydrated counterparts through solvent-mediated and solid-state transformation techniques [1]. Form I is obtained from the monohydrate, while Form II originates from the dihydrate through dehydration processes [1].

X-Ray Powder Diffraction Analysis

X-ray powder diffraction analysis serves as the primary technique for distinguishing between the various polymorphic forms of frovatriptan succinate [1] [5]. Each crystalline form exhibits characteristic diffraction patterns with distinct peak positions and intensities.

The monohydrate form displays characteristic peaks at 2θ values of 8.9, 12.0, 14.3, 16.5, 17.4, 18.1, and 19.5 degrees [1]. The dihydrate form shows differentiated peak positions, confirming its distinct crystal structure [1]. The anhydrous forms exhibit their own unique diffraction patterns, with Form I and Form II showing different peak positions that clearly distinguish them from both the hydrated forms and each other [1].

The crystalline nature of all forms is confirmed by the presence of well-defined peaks in their respective powder diffraction patterns [1] [5]. The absence of amorphous halos and the presence of sharp, distinct peaks verify the crystalline character of each polymorphic form [5].

Thermal and Hygroscopic Behavior

The thermal behavior of frovatriptan succinate varies significantly between its different polymorphic forms, as revealed through differential scanning calorimetry and thermogravimetric analysis [1] [6].

The monohydrate form exhibits a melting range of 165-172°C with a single endothermic peak corresponding to melting [1] [6] [7]. Thermogravimetric analysis demonstrates a 4% weight loss, consistent with the loss of one water molecule per drug molecule [1]. The compound is not hygroscopic in its monohydrate form [6] [7].

The dihydrate form shows a lower melting point range of 150-153°C and displays two endothermic events in differential scanning calorimetry [1] [8]. The first endotherm corresponds to the loss of water molecules, while the second represents the melting of the dehydrated form [1]. Thermogravimetric analysis confirms an 8% weight loss, consistent with the loss of two water molecules [1]. The dihydrate form exhibits hygroscopic properties [1].

The anhydrous forms demonstrate distinct thermal behaviors. Form I shows a melting point of 148-155°C with a single endothermic peak, while Form II exhibits a melting point of 152-158°C [1] [9]. Neither anhydrous form shows water loss in thermogravimetric analysis [1]. However, both forms are hygroscopically active, with Form I rapidly absorbing moisture and converting to the monohydrate within 24 hours at 30°C and 65% relative humidity [1]. Form II absorbs moisture more slowly, requiring 3-5 days for complete conversion to the dihydrate under similar conditions [1].

The reversible conversion between anhydrous and hydrated forms demonstrates the thermodynamic relationships between these polymorphic forms [1]. The hydrated forms represent the more stable states under ambient conditions, while the anhydrous forms are metastable and readily revert to their hydrated counterparts upon exposure to moisture [1].

Solubility and Stability Profiles

Frovatriptan succinate demonstrates variable solubility depending on the solvent system and polymorphic form [1] [10] [11]. The compound exhibits good aqueous solubility, with reported values of 72 mg/mL in water and dimethyl sulfoxide [11] [9]. In phosphate-buffered saline at pH 7.2, the solubility is approximately 5 mg/mL [10]. The compound is insoluble in ethanol and acetone [11] [9].

The solubility order among the polymorphic forms follows the pattern: dihydrate > monohydrate > Form II > Form I [1]. This solubility hierarchy influences the dissolution behavior and potentially the bioavailability of different crystalline forms [1]. The higher solubility of the dihydrate form may contribute to its tendency to crystallize preferentially under certain conditions [1].

Stability studies reveal that frovatriptan succinate exhibits excellent stability under various stress conditions [12]. The compound demonstrates stability under acid hydrolysis conditions using 0.1M hydrochloric acid and base hydrolysis with 0.1M sodium hydroxide [12]. Under oxidative stress conditions using 3% hydrogen peroxide, the compound remains stable at concentrations up to 0.2 mL volume [12]. Thermal stability is maintained at elevated temperatures of 80°C, and photolytic stability is confirmed under ultraviolet light exposure [12].

Long-term stability studies demonstrate that both the monohydrate and dihydrate forms remain stable for 12 months at 30°C and 65% relative humidity [1]. The anhydrous forms, while chemically stable, undergo physical transformation to their respective hydrated forms under humid conditions, which represents a physical instability rather than chemical degradation [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant;Health Hazard

Other CAS

Use Classification

Dates

2. Comer, M.B. Pharmacology of the selective 5-HT1B/1D agonist frovatriptan. Headache 42(Suppl 2), S47-S53 (2002).

3. Parsons, A.A., Raval, P., Smith, S., et al. Effects of the novel high-affinity 5-HT1B/1D-receptor ligand frovatriptan in human isolated basilar and coronary arteries. J. Cardiovasc. Pharmacol. 32(2), 220-224 (1998).

4. Parsons, A.A., Parker, S.G., Raval, P., et al. Comparison of the cardiovascular effects of the novel 5-HT1B/1D receptor agonist, SB 209509 (VML251), and sumatriptan in dogs. J. Cardiovasc. Pharmacol. 30(1), 136-141 (1997).